1-Methoxy-2-methylpropane

Description

IUPAC Nomenclature and Systematic Naming

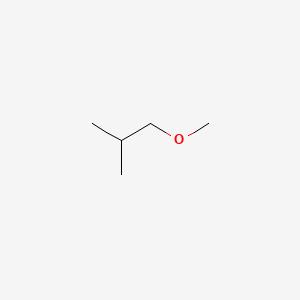

The systematic name 1-methoxy-2-methylpropane follows International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is propane (three carbons), with a methoxy group (-OCH₃) at position 1 and a methyl group (-CH₃) at position 2. The numbering prioritizes the methoxy group, ensuring the lowest possible locants for substituents.

The structural formula is CH₃-O-CH₂-C(CH₃)₂ , representing a branched ether. The methoxy group attaches to the central carbon of a propane backbone, while a methyl branch occupies the adjacent carbon.

Common Synonyms (e.g., Methyl tert-butyl ether, MTBE)

Common synonyms include:

Notably, methyl tert-butyl ether (MTBE) is often erroneously conflated with this compound. MTBE (IUPAC: 2-methoxy-2-methylpropane ) has a tert-butyl group (three methyl branches on a central carbon) bonded to the methoxy oxygen. This structural distinction makes MTBE a separate isomer with distinct chemical properties.

Molecular Formula and Structural Isomerism

The molecular formula C₅H₁₂O permits 13 structural isomers:

| Ether Isomer | IUPAC Name | Structure |

|---|---|---|

| This compound | This compound | CH₃-O-CH₂-C(CH₃)₂ |

| Methoxybutane | 1-methoxybutane | CH₃-O-CH₂-CH₂-CH₂-CH₃ |

| 2-Methoxybutane | 2-methoxybutane | CH₃-CH(OCH₃)-CH₂-CH₃ |

| Ethoxypropane | 1-ethoxypropane | CH₃CH₂-O-CH₂-CH₂-CH₃ |

| 2-Ethoxypropane | 2-ethoxypropane | CH₃-CH(OCH₂CH₃)-CH₃ |

The ether isomers differ in carbon chain length and substituent positions. For example, 1-methoxybutane has a linear four-carbon chain, while this compound features a branched propane backbone.

Stereochemical Considerations

This compound lacks stereoisomerism due to the absence of chiral centers. The oxygen-bonded carbon (methoxy group) is connected to three identical methyl groups and one methoxy oxygen, preventing tetrahedral asymmetry. Similarly, the methyl-substituted carbon in the propane backbone bonds to two methyl groups, a methoxy group, and a central carbon, also precluding chirality.

Comparative analysis with other ethers, such as 2-methoxypropane, confirms this trend: no carbon in the molecule has four distinct substituents. Thus, stereochemical variants (enantiomers or diastereomers) do not exist for this compound.

Propriétés

IUPAC Name |

1-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYEJXMYBUCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211540 | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

211.0 [mmHg] | |

| Record name | Methyl isobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-44-5 | |

| Record name | Methyl isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, isobutyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

- Molar ratio (MeOH:i-BuOH): 2:1

- Temperature: 359–410 K (86–137°C)

- Pressure: 101.3–7.6 × 10³ kPa (1–75 atm)

- Catalyst: Nafion-H (0.9 mequiv./g acid capacity)

Key Findings

- Selectivity: Up to 42.0 mol% MIBE at 430 K (157°C) under 7.58 × 10³ kPa.

- By-products: Water, dimethyl ether (Me₂O), butenes, and trace amounts of diisobutyl ether (i-Bu₂O).

- Yield: 230 g MIBE per kg catalyst per hour.

Mechanistic Insights

- The reaction favors oxonium ion intermediates over carbenium ions, suppressing alkene formation.

- Activation energies:

- Ether formation: 84.3 kJ/mol

- Alkene formation: 144.6 kJ/mol

Higher temperatures increase alkene selectivity due to greater activation energy requirements.

Optimization Data

| Parameter | Optimal Range | Effect on MIBE Selectivity |

|---|---|---|

| Alcohol partial pressure | >150 kPa | Maximizes MIBE formation |

| Temperature | 380–400 K | Balances rate and selectivity |

| N₂ carrier gas flow | 250 mol/(kg cat·h) | Enhances reaction stability |

Comparative Catalyst Performance

Nafion-H outperforms traditional acid catalysts (e.g., H₂SO₄, zeolites) by avoiding side reactions like oligomerization.

Advantages of Nafion-H

- No deactivation observed over weeks of continuous use.

- Porous vs. gel forms: Porous Nafion-H Micro-Saddles show higher throughput due to improved surface area.

Product Isolation and Purification

- Distillation: Crude product is distilled to separate MIBE from unreacted alcohols and by-products.

- Recycling: Unreacted methanol and isobutanol are recovered and reused, improving process economics.

Industrial Scalability

- Continuous flow reactors are preferred for high-throughput production.

- Economic factors: Catalyst longevity and low energy input (moderate temperatures/pressures) make this method viable for large-scale synthesis.

Analyse Des Réactions Chimiques

1-Methoxy-2-methylpropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen iodide for substitution and strong oxidizing agents for oxidation reactions.

Applications De Recherche Scientifique

Industrial Applications

1. Solvent in Chemical Processes

- Use in Paints and Coatings: 1-Methoxy-2-methylpropane is utilized as a solvent in the formulation of paints and coatings due to its ability to dissolve various resins and polymers. Its volatility aids in the drying process without leaving residues.

2. Fuel Additive

- Gasoline Blending: The compound is employed as an additive in gasoline formulations to enhance octane ratings and improve fuel efficiency. Its low toxicity profile makes it a safer alternative compared to other additives.

3. Chemical Intermediate

- Synthesis of Other Compounds: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups in synthetic pathways.

Pharmaceutical Applications

1. Drug Formulation

- Carrier for Active Ingredients: In pharmaceutical formulations, this compound acts as a carrier solvent for active pharmaceutical ingredients (APIs), facilitating their delivery through various routes (oral, transdermal).

2. Research Studies

- Toxicology Assessments: Studies have shown that this compound has low acute toxicity, with an LD50 greater than 2000 mg/kg in rats, indicating its potential for safe use in drug formulations .

Environmental Applications

1. Biodegradability

- Environmental Impact Studies: The compound is noted for its biodegradability, which minimizes environmental concerns associated with its use. Studies indicate that it undergoes rapid degradation in aquatic environments .

2. Air Quality Control

- Volatile Organic Compound (VOC) Regulations: As a VOC, its emissions are monitored due to potential health impacts. However, its low toxicity profile makes it less concerning compared to other VOCs.

Case Study 1: Industrial Use in Paints

A study conducted on the use of this compound in industrial paint formulations demonstrated that it improved the solubility of pigments and resins while maintaining low levels of volatile organic compounds (VOCs) released into the atmosphere during application.

| Property | Value |

|---|---|

| Flash Point | 89°F |

| Density | Less than water |

Case Study 2: Toxicity Assessment

In a comprehensive assessment by NICNAS, the safety profile of this compound was evaluated through inhalation studies. Results indicated no significant adverse effects at exposure levels below established thresholds .

| Study Type | Exposure Level | Observed Effects |

|---|---|---|

| Inhalation | 1000 ppm | No significant effects observed |

| Oral | 2000 mg/kg | Low acute toxicity |

Mécanisme D'action

The primary mechanism of action of 1-Methoxy-2-methylpropane as a fuel additive involves its ability to increase the octane rating of gasoline. This is achieved by its high resistance to knocking, which allows for smoother and more efficient combustion in engines . As an anesthetic, it acts on the central nervous system by modulating the activity of GABA_A receptors, leading to sedation and loss of consciousness .

Comparaison Avec Des Composés Similaires

1-Methoxy-2-methylpropane can be compared with other similar compounds such as:

1-Methoxybutane: This compound has a similar ether structure but differs in its carbon chain length, leading to different physical properties and reactivity.

2-Methoxybutane: Another ether with a different substitution pattern, affecting its boiling point and solubility.

2-Methoxy-2-methylpropane: This compound is structurally similar but has different reactivity due to the position of the methoxy group.

This compound is unique due to its widespread use as a fuel additive and its historical significance as an anesthetic.

Activité Biologique

1-Methoxy-2-methylpropane, also known as methoxyisobutane or 2-methoxy-2-methylpropane, is an organic compound with the molecular formula C5H12O. This compound is primarily utilized in industrial applications, but its biological activity and potential health effects have garnered attention in scientific research. This article provides a comprehensive overview of the biological activity of this compound, including toxicity studies, metabolic pathways, and case studies.

This compound is characterized by its ether functional group, which contributes to its chemical behavior. The structure can be represented as follows:

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. The LD50 (lethal dose for 50% of the population) in rats is greater than 2000 mg/kg when administered orally, suggesting a low risk of acute toxicity through ingestion . Inhalation studies have shown dose-related effects, including mild lesions in lymph nodes and kidneys at high concentrations (8000 ppm) but no significant histopathological changes .

Chronic Exposure

Chronic exposure studies reveal that the compound does not accumulate significantly in the human body due to rapid metabolic elimination. The half-lives for urinary metabolites vary between 2.9 to 17 hours, depending on the exposure route and species . In a two-generation reproductive toxicity study, the no observed adverse effect level (NOAEL) was determined to be 400 ppm .

Metabolism

The metabolism of this compound involves its conversion into various metabolites such as t-butanol and 2-methyl-1,2-propanediol. These metabolites are primarily excreted through urine . The rapid elimination process minimizes the potential for accumulation and long-term toxicity.

Neurotoxicity

Neurotoxicity studies conducted on Fischer 344 rats indicated that while sensory motor changes were observed at high exposure levels (8000 ppm), these effects were not persistent post-exposure. No significant histological changes were noted in brain or peripheral nervous tissue following chronic exposure .

Occupational Exposure

Occupational studies have documented symptoms among workers exposed to this compound, including headaches, eye irritation, and respiratory issues. These findings emphasize the importance of monitoring exposure levels in industrial settings to mitigate health risks .

Developmental Toxicity

Developmental toxicity assessments conducted on various animal models (mice, rats, rabbits) showed no adverse effects on development at high exposure levels (up to 8000 ppm). However, some skeletal abnormalities were noted in offspring from CD-1 mice exposed to 4000 ppm, indicating potential risks under specific conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity; LD50 > 2000 mg/kg |

| Chronic Exposure | Minimal accumulation; rapid metabolic elimination |

| Neurotoxicity | Temporary sensory motor changes at high doses |

| Developmental Toxicity | No significant adverse effects at high doses |

| Occupational Exposure Symptoms | Headaches, eye irritation, respiratory issues |

Q & A

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.